![molecular formula C8H8N4O B12120775 1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone](/img/structure/B12120775.png)
1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone is a heterocyclic compound that features a pyrazolo[5,1-c][1,2,4]triazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and triazine rings in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid hydrazide with ethyl acetoacetate under acidic conditions to form the desired triazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide in chloroform.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism by which 1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone exerts its effects often involves interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby blocking their activity and inhibiting cell proliferation . The compound’s structure allows it to fit into the active site of the enzyme, disrupting normal cellular signaling pathways.
Comparación Con Compuestos Similares
- 1-(4-Methyl-pyrazolo[3,4-d]pyrimidin-3-yl)-ethanone
- 1-(4-Methyl-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-3-yl)-ethanone
Comparison: Compared to these similar compounds, 1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its pyrazolo[5,1-c][1,2,4]triazin-3-yl core is less common and offers different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
1-(4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethanone |
InChI |
InChI=1S/C8H8N4O/c1-5-8(6(2)13)11-10-7-3-4-9-12(5)7/h3-4H,1-2H3 |
Clave InChI |
KQIMWRNVKHRPQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NC2=CC=NN12)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



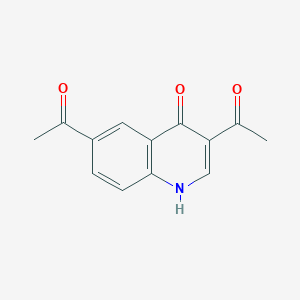

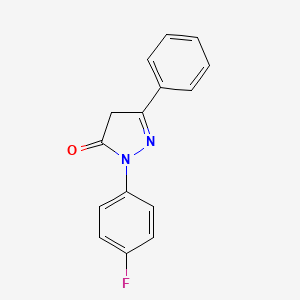

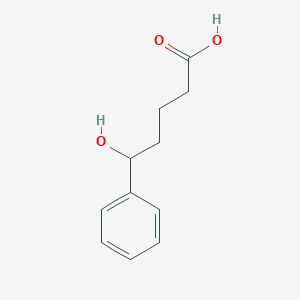
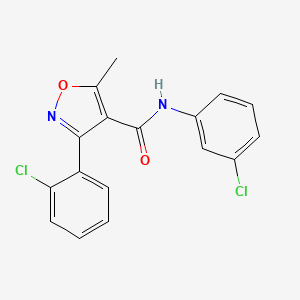
![3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12120727.png)
![5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)
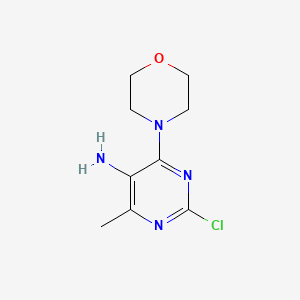
![Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester](/img/structure/B12120741.png)
![6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120755.png)
![N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide](/img/structure/B12120759.png)
![2-(3,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120765.png)
